3-Ethynylbenzenesulfonamide
Overview
Description
3-Ethynylbenzenesulfonamide is a chemical compound with the molecular formula C8H7NO2S . It has a molecular weight of 181.22 . It is a solid substance that should be stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .
Molecular Structure Analysis
The InChI code for this compound is1S/C8H7NO2S/c1-2-7-4-3-5-8(6-7)12(9,10)11/h1,3-6H,(H2,9,10,11)
. This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule. Physical and Chemical Properties Analysis
This compound is a solid substance . It should be stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .Scientific Research Applications
Generation of Benzosultams
Application : Synthesis of Benzosultams via Photo-initiated TrifluoromethylationDescription : 2-Ethynylbenzenesulfonamides have been employed in a photo-initiated trifluoromethylation process under visible light irradiation. Togni's reagent, in the presence of a photocatalyst, reacts with these sulfonamides to yield 3-(2,2,2-trifluoroethylidene)-2,3-dihydrobenzo[d]isothiazole 1,1-dioxides. This transformation, facilitated by subsequent C–N bond formation, efficiently produces benzosultams at room temperature, showcasing a novel method for synthesizing this compound class (Xiang et al., 2016).
Diverse 3-Sulfonated Benzosultams Synthesis
Application : Synthesis of Diverse 3-Sulfonated BenzosultamsDescription : A three-component reaction involving 2-ethynylbenzenesulfonamides, DABCO-bis(sulfur dioxide), and aryldiazonium tetrafluoroborates has been developed to synthesize diverse 3-sulfonated-2,3-dihydrobenzo[d]isothiazole 1,1-dioxides. This approach, relying on the in situ generation of arylsulfonyl radicals and subsequent single electron transfer, produces sulfonated benzosultams with moderate to good yields. DABCO plays a crucial role in this process, acting both as a carrier for single electron transfer and as a base for promoting C–N bond formation (Zhou et al., 2017).
Synthesis of 1,2,3-Triazoles with Benzenesulfonamide Functional Group
Application : Synthesis of 1,2,3-Triazoles with Benzenesulfonamide Functional GroupDescription : A series of 1,2,3-triazoles featuring a benzenesulfonamide functional group were synthesized through a 1,3-dipolar cycloaddition reaction. This reaction involved 4-ethynylbenzenesulfonamides and organic azides, catalyzed by the CuI-sodium ascorbate system. The resultant compounds were characterized using NMR and elemental analysis, marking a new addition to the chemical repertoire of sulfonamide-functionalized heterocycles (Chun-xiang, 2011).
Mechanism of Action
- By inhibiting dihydropteroate synthetase, sulfonamides disrupt bacterial folate synthesis, leading to impaired DNA production and bacterial growth .
- Without sufficient THF, bacterial DNA replication is hindered, ultimately inhibiting bacterial growth .
- Impact on Bioavailability :
- Cellular Effects :
- Efficacy and Stability :
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Action Environment
Safety and Hazards
The safety information for 3-Ethynylbenzenesulfonamide indicates that it has the GHS07 pictogram and the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Biochemical Analysis
Biochemical Properties
3-Ethynylbenzenesulfonamide plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes involved in sulfonamide metabolism, such as carbonic anhydrase and dihydropteroate synthetase . These interactions are crucial as they can inhibit or activate the enzymes, thereby influencing the biochemical pathways in which these enzymes are involved. The nature of these interactions often involves the binding of this compound to the active site of the enzyme, leading to changes in enzyme activity and subsequent biochemical reactions.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For instance, this compound has been shown to modulate the expression of genes involved in metabolic pathways, thereby altering the metabolic flux within the cell. Additionally, it can impact cell signaling pathways by interacting with key signaling molecules, leading to changes in cellular responses and functions.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves the binding of this compound to specific biomolecules, such as enzymes and receptors . This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Furthermore, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function . It has been observed that this compound is relatively stable under standard laboratory conditions, but its activity can degrade over time. Long-term studies have shown that prolonged exposure to this compound can lead to changes in cellular function, including alterations in metabolic activity and gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . At lower doses, it has been observed to have beneficial effects, such as modulating enzyme activity and improving metabolic function. At higher doses, this compound can exhibit toxic or adverse effects, including enzyme inhibition and disruption of normal cellular processes. Threshold effects have also been observed, where a specific dosage range is required to achieve the desired biochemical effects without causing toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism . It can influence metabolic flux by modulating the activity of key enzymes in these pathways. For example, this compound can inhibit or activate enzymes involved in the synthesis and degradation of metabolites, thereby affecting the overall metabolic balance within the cell.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These transporters facilitate the movement of this compound across cellular membranes, ensuring its proper localization and accumulation within target tissues. The distribution of this compound can also be influenced by its binding to plasma proteins, which can affect its bioavailability and activity.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function . It has been observed to localize in specific cellular compartments, such as the cytoplasm and nucleus, where it can interact with target biomolecules. The localization of this compound is often directed by targeting signals or post-translational modifications that guide it to specific organelles or compartments within the cell.
Properties
IUPAC Name |
3-ethynylbenzenesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO2S/c1-2-7-4-3-5-8(6-7)12(9,10)11/h1,3-6H,(H2,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGEWFHNQCHZZMF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC(=CC=C1)S(=O)(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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